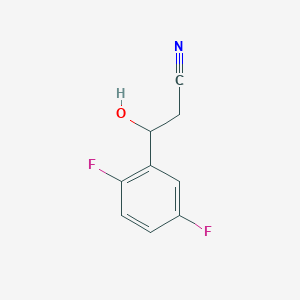

3-(2,5-Difluorophenyl)-3-hydroxypropanenitrile

Description

3-(2,5-Difluorophenyl)-3-hydroxypropanenitrile is a nitrile-containing organic compound featuring a fluorinated aromatic ring. Its molecular formula is C₉H₇F₂NO, with a molecular weight of 183.16 g/mol. The compound consists of a propanenitrile backbone substituted with a hydroxyl group and a 2,5-difluorophenyl ring.

Notably, this compound (CAS: 67759-10-8) is listed as a discontinued product in commercial catalogs, suggesting challenges in synthesis, stability, or niche applicability . Despite this, derivatives of 2,5-difluorophenyl are prevalent in pharmaceutical research, particularly as intermediates for kinase inhibitors targeting cancer therapies .

Properties

Molecular Formula |

C9H7F2NO |

|---|---|

Molecular Weight |

183.15 g/mol |

IUPAC Name |

3-(2,5-difluorophenyl)-3-hydroxypropanenitrile |

InChI |

InChI=1S/C9H7F2NO/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9,13H,3H2 |

InChI Key |

WUMJPWZOXQBKOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(CC#N)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)-3-hydroxypropanenitrile typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation followed by cyanohydrin formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized to minimize by-products and enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)-3-hydroxypropanenitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 3-(2,5-difluorophenyl)-3-oxopropanenitrile.

Reduction: Formation of 3-(2,5-difluorophenyl)-3-aminopropanenitrile.

Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

3-(2,5-Difluorophenyl)-3-hydroxypropanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

3-(2,5-Dimethoxyphenyl)-3-hydroxypropanenitrile (CAS: 161470-47-9)

- Molecular Formula: C₁₁H₁₃NO₃

- Molecular Weight : 207.23 g/mol

- Substituents : Methoxy (-OCH₃) groups at the 2- and 5-positions of the phenyl ring.

- Key Differences: Electronic Effects: Methoxy groups are electron-donating, while fluorine atoms are electron-withdrawing. In contrast, fluorinated analogs are often prioritized in drug discovery due to improved metabolic stability and target binding .

TRK Kinase Inhibitors with 2,5-Difluorophenyl Moieties

Patents describe derivatives like 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine () and (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide (). These complex molecules incorporate the 2,5-difluorophenyl group as a critical pharmacophore for inhibiting TRK kinases, which are implicated in cancer progression.

Biological Activity

3-(2,5-Difluorophenyl)-3-hydroxypropanenitrile (C9H8F2N) is an organic compound notable for its unique structural features, including a difluorophenyl group and a hydroxypropanenitrile moiety. Its molecular weight is approximately 183.16 g/mol, and it is characterized by the presence of both hydroxy and nitrile functional groups, which contribute to its chemical reactivity and potential biological activity .

The compound exhibits a variety of chemical reactions typical for hydroxyl and nitrile compounds. Its reactivity can be attributed to the following functional groups:

- Hydroxy Group (-OH) : Contributes to hydrogen bonding and solubility in polar solvents.

- Nitrile Group (-C≡N) : Known for its ability to participate in nucleophilic additions and cyclization reactions.

These properties suggest that 3-(2,5-Difluorophenyl)-3-hydroxypropanenitrile may have applications in organic synthesis and medicinal chemistry.

Biological Activity

Research into the biological activity of 3-(2,5-Difluorophenyl)-3-hydroxypropanenitrile is still emerging. Preliminary studies indicate potential pharmacological applications, particularly in the following areas:

Case Studies and Research Findings

- Antifungal Efficacy : A study investigated the antifungal properties of various compounds structurally related to 3-(2,5-Difluorophenyl)-3-hydroxypropanenitrile. The results indicated that modifications in the fluorine positions could significantly influence antifungal potency .

- CFTR Modulation : Research demonstrated that compounds affecting CFTR activity displayed varying degrees of efficacy based on their structural attributes. The specific role of the hydroxy and nitrile groups in enhancing CFTR activity was highlighted, suggesting that 3-(2,5-Difluorophenyl)-3-hydroxypropanenitrile might serve as a lead compound for further development .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to 3-(2,5-Difluorophenyl)-3-hydroxypropanenitrile:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(2,4-Difluorophenyl)-3-hydroxypropanenitrile | C9H8F2N | Similar difluorophenyl structure with different fluorine positioning |

| 3-Hydroxy-3-phenylpropanenitrile | C9H9NO | Lacks fluorine substituents; serves as a baseline for reactivity comparison |

| 4-(2,5-Difluorophenyl)-4-hydroxybutyronitrile | C10H10F2N | Contains an additional carbon; may exhibit different reactivity due to chain length |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.